1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-(4-pyrazin-2-yloxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(21-12-14-4-2-1-3-5-14)22-15-6-8-16(9-7-15)24-17-13-19-10-11-20-17/h1-5,10-11,13,15-16H,6-9,12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJBJKZYTVXYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-3-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzyl group, a cyclohexyl backbone, and a pyrazin-2-yloxy substituent, which contribute to its pharmacological profile. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Weight | 273.36 g/mol |
| Chemical Formula | C₁₆H₂₁N₃O |
| Functional Groups | Urea, ether, aromatic |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit antagonistic effects on certain receptors involved in inflammatory processes and cell signaling pathways.
Case Study: CCR3 Antagonism
Research indicates that compounds with similar structural features have demonstrated potent antagonism at the CCR3 receptor, which is implicated in allergic responses and asthma. For instance, studies have shown that modifications to the urea moiety can enhance binding potency and selectivity for CCR3 over related receptors such as CCR1 .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit eotaxin-induced calcium mobilization in human eosinophils, suggesting its potential utility in treating allergic conditions .
Table 2: In Vitro Activity Summary
| Assay Type | Result | Reference |
|---|---|---|
| Calcium Mobilization | Inhibition observed | |
| Cytotoxicity (CC50) | >100 μM | |
| Selectivity Index | High for CCR3 |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the urea group and the cyclohexyl ring in modulating biological activity. Variations in the substituents on the benzyl and pyrazinyl moieties can significantly influence the compound's efficacy and selectivity.
Key Findings from SAR Studies
- Urea Modifications : Altering the urea substituent can enhance receptor binding affinity.
- Cyclohexyl Ring : The stereochemistry of the cyclohexyl ring plays a crucial role in maintaining activity.
- Aromatic Substituents : The presence of electron-withdrawing groups on the benzyl ring can improve potency.
Therapeutic Potential
Given its biological activity profile, this compound shows promise as a therapeutic agent for conditions such as asthma and other allergic disorders. Further research is warranted to explore its full therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Cyclohexyl and Aromatic Moieties
The target compound is distinguished by its pyrazin-2-yloxy substituent on the cyclohexyl ring. Key analogs and their structural differences include:
Analog 1 : 3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(piperazin-1-yl)phenyl)urea
- Substituent: The cyclohexyl group bears a (5-cyanopyridin-2-yl)amino group instead of pyrazin-2-yloxy.
- Biological Activity : This analog is a dual PROTAC degrader of CDK12 and CDK13, with HRMS (ESI) [M + H]+ at 610.3505 (calcd: 610.3500) and 97.7% HPLC purity .
- Synthesis : Prepared via benzyl isocyanate coupling in DMF with DIPEA, followed by TFA deprotection .
Analog 2 : 1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea
- Substituent: Features a di-o-tolylphosphinoamino group on the cyclohexyl ring.
- Properties : This phosphine-containing analog (CAS 1858223-87-6) is used in metal-catalyzed organic synthesis, highlighting the role of substituents in coordinating transition metals .
Analog 3 : 1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea
- Substituent: Incorporates a dinaphthodioxaphosphepinylamino group, enhancing steric bulk and chiral induction capabilities .
Key Data Table: Structural and Functional Comparison
Impact of Substituents on Bioactivity and Selectivity
- Pyrazine vs. Cyanopyridine: The pyrazin-2-yloxy group in the target compound may enhance hydrogen-bonding interactions due to its oxygen and nitrogen atoms, whereas the (5-cyanopyridin-2-yl)amino group in Analog 1 introduces a nitrile moiety, improving binding to kinase ATP pockets .
- Phosphine-Containing Analogs: Di-o-tolylphosphinoamino and dinaphthodioxaphosphepinylamino groups in Analogs 2 and 3 are critical for chiral induction in asymmetric catalysis but may reduce solubility compared to pyrazine derivatives .
Q & A
Q. How can researchers optimize the synthesis of 1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and urea coupling. Key steps:
- Step 1 : Prepare the (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl intermediate via SN2 reaction between pyrazin-2-ol and a trans-cyclohexyl dihalide under reflux in aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Step 2 : React the intermediate with benzyl isocyanate in anhydrous THF at 0–5°C to form the urea bond. Use triethylamine to scavenge HCl byproducts .
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., 1–5 mol% DMAP) to enhance regioselectivity. Purity via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., trans-cyclohexyl protons at δ 1.2–2.1 ppm) and urea NH signals (δ 5.8–6.2 ppm) .
- X-ray Crystallography : Resolve absolute configuration of the (1r,4r) cyclohexyl group and pyrazine orientation .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via HPLC-UV at λ = 254 nm. LogP values (predicted ~3.5) indicate moderate lipophilicity .
- Stability : Incubate in buffer (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS; urea bonds are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action against specific biological targets?
- Methodological Answer :
- Target Identification : Perform kinase profiling (e.g., Eurofins KinaseScan®) or GPCR screening to identify high-affinity targets. Pyrazine moieties often interact with ATP-binding pockets .
- Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure KD values. For example, if targeting PI3Kγ, compare IC50 values with known inhibitors .
Q. How can computational modeling guide the design of analogs with enhanced potency?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonding between the urea group and catalytic lysine residues .
- QSAR Analysis : Train models on datasets of urea derivatives to predict bioactivity. Key descriptors include topological polar surface area (TPSA) and H-bond donor count .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in antiproliferative activity may arise from varying ATP concentrations in kinase assays .
- Orthogonal Validation : Replicate key findings using alternate methods (e.g., switch from MTT to CellTiter-Glo® for cytotoxicity assays) .
Q. What experimental approaches can establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
